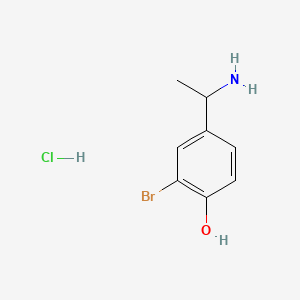

4-(1-Aminoethyl)-2-bromophenol hydrochloride

Beschreibung

4-(1-Aminoethyl)-2-bromophenol hydrochloride (CAS: 3026677-49-3) is a brominated phenolic compound with a molecular formula of C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol . Structurally, it features a bromine substituent at the 2-position of the phenolic ring and an aminoethyl group (-CH₂CH₂NH₂) at the 4-position, with the amine moiety protonated as a hydrochloride salt. This compound is typically stored under an inert atmosphere at room temperature to maintain stability .

Synthetic routes for analogous bromophenol derivatives (e.g., 2-amino-5-bromophenol hydrochloride) involve halogenation or substitution reactions, such as the use of oxalyl chloride and hydrochloric acid under reflux conditions . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating moderate toxicity risks .

Eigenschaften

Molekularformel |

C8H11BrClNO |

|---|---|

Molekulargewicht |

252.53 g/mol |

IUPAC-Name |

4-(1-aminoethyl)-2-bromophenol;hydrochloride |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H |

InChI-Schlüssel |

FBHVNKSCRQUNGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=C(C=C1)O)Br)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Synthetic Routes

General Strategy

The synthesis typically follows a multi-step sequence:

- Bromination of phenol or phenol derivatives to introduce the bromine atom at the ortho or para position relative to the hydroxyl group.

- Introduction of the aminoethyl substituent via nucleophilic substitution or Mannich-type reactions on the bromophenol intermediate.

- Hydrogenation or reduction steps to convert nitro precursors to amino groups.

- Salt formation with hydrochloric acid to yield the hydrochloride salt of the amino compound.

Catalytic Hydrogenation Route for 4-Bromo-2-aminophenol Intermediate

A key intermediate in the synthesis of 4-(1-Aminoethyl)-2-bromophenol hydrochloride is 4-bromo-2-aminophenol , which can be prepared efficiently via catalytic hydrogenation of 2-nitro-4-bromophenol .

A patented method [CN111302956A] describes the following:

- Use of a Fe-Cr modified Raney-Nickel catalyst prepared by treating Raney-Nickel with ferric nitrate and chromium nitrate in aqueous solution, followed by alkali treatment and solvent exchange to methanol.

- The modified catalyst exhibits high conversion rates (>99%) , excellent selectivity (~99.7%) , and low debromination rates (~0.3%) , overcoming limitations of commercial Raney-Nickel catalysts which have higher debromination (~2-3%) and lower selectivity (~97%).

- Hydrogenation is conducted at normal pressure in methanol with 0.8-1.2 mol% catalyst loading relative to the nitro compound.

- After completion, the reaction mixture is filtered, desolventized, and refined via vacuum rectification to isolate pure 4-bromo-2-aminophenol.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Raney-Ni + Fe(NO₃)₃ + Cr(NO₃)₃ in water | Formation of Fe-Cr modified Raney-Ni catalyst |

| 2 | Alkali solution (NaOH, pH 8 ± 0.5) | Catalyst activation and modification |

| 3 | 2-nitro-4-bromophenol + catalyst in MeOH | Hydrogenation to 4-bromo-2-aminophenol |

| 4 | Filtration, desolventizing, vacuum refining | Isolation of pure amine intermediate |

Aminoethylation to Obtain 4-(1-Aminoethyl)-2-bromophenol

While direct literature on the aminoethylation of 4-bromo-2-aminophenol to the target compound is limited, analogous methods include:

- Mannich reaction : Reaction of 4-bromo-2-aminophenol with formaldehyde and a primary amine (e.g., ammonia or methylamine) under controlled pH and temperature to introduce the aminoethyl group.

- Nucleophilic substitution : Using 1-aminoethyl precursors under basic conditions to substitute at the para position on the bromophenol ring.

- Reactions are typically carried out in polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) at elevated temperatures to improve yield.

Optimization parameters include solvent choice, reaction time, temperature, and catalyst or base loading.

Industrial and Scale-Up Considerations

- Continuous flow reactors and automated synthesis systems can enhance production efficiency and reproducibility.

- Purification techniques such as recrystallization and chromatography ensure high purity of the final hydrochloride salt.

- Catalyst recycling is feasible with Fe-Cr modified Raney-Nickel, reducing cost and environmental impact.

Comparative Data Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination | Bromine + FeBr₃ catalyst | High regioselectivity | Requires careful control to avoid polybromination |

| Nitro reduction to amine | Fe-Cr modified Raney-Ni catalyst in MeOH | High conversion, selectivity, low debromination | Requires catalyst preparation step |

| Aminoethylation | Mannich reaction or nucleophilic substitution | Versatile, mild conditions | May require optimization for yield and selectivity |

| Salt formation | Reaction with HCl | Improves stability and handling | Additional purification step |

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminoethyl)-2-bromophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: 4-(1-Aminoethyl)-2-phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminoethyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Aminoethyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Fluoro derivatives (e.g., BD01581549) are often pursued in drug discovery due to fluorine’s metabolic stability and electronegativity .

Methoxy Substitution: The methoxy group (OCH₃) in 4-(1-aminoethyl)-2-methoxyphenol hydrochloride enhances hydrophilicity, which may improve aqueous solubility compared to halogenated analogs .

No enantiomeric data is provided for the bromo compound, though racemic mixtures are common unless specified.

Safety Profiles :

- Hazard data is only explicitly available for the bromo compound (H302, H315, H319) . Analogous hazards are presumed for structurally similar compounds but require verification.

Notes

- Synthetic Challenges : Halogenation reactions (e.g., bromination) may require stringent conditions to avoid overhalogenation or side reactions .

Biologische Aktivität

4-(1-Aminoethyl)-2-bromophenol hydrochloride is a synthetic compound with significant potential in pharmaceutical applications. Its molecular formula is C₈H₁₁BrClNO, and it features a bromine atom on the phenolic ring and an aminoethyl side chain, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 252.54 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride form

- Structure : Represented by the SMILES notation: OC1=CC=C(C(N)C)C=C1Br.[H]Cl

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antitumor Activity : There are indications that this compound could inhibit tumor cell proliferation, making it a candidate for cancer therapy.

The biological activities of this compound can be attributed to its interactions at the molecular level:

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory and cancer pathways, similar to other phenolic compounds known for their therapeutic effects.

- Enzyme Inhibition : It may inhibit enzymes that play a role in inflammation and tumor growth.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antioxidant Study :

- Researchers evaluated the compound's ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls.

-

Anti-inflammatory Study :

- In vitro experiments demonstrated that this compound reduced the secretion of TNF-alpha in macrophage cultures, indicating its potential as an anti-inflammatory agent.

-

Antitumor Study :

- A study on cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM, comparable to standard chemotherapeutic agents.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2-bromophenol | C₆H₆BrNO | Lacks aminoethyl side chain |

| 3-((1R)-1-Aminoethyl)-4-bromophenol | C₈H₉BrN | Different positional isomer |

| (S)-2-(1-Aminoethyl)-5-bromophenol | C₈H₁₁BrClNO | Different substitution pattern on phenol |

This table illustrates how this compound stands out due to its specific functional groups and positions on the aromatic ring, which may confer unique biological properties compared to its analogs.

Q & A

Q. How can researchers optimize assay conditions to minimize batch-to-batch variability in biological studies involving this compound?

- Protocol Standardization :

- Solvent Consistency : Pre-dissolve in DMSO at 10 mM and aliquot to avoid freeze-thaw cycles.

- Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent nonspecific binding.

- Positive Controls : Include known ligands (e.g., ketanserin for 5-HT assays) to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.